![molecular formula C8H16N4O3Si B13867861 Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane](/img/structure/B13867861.png)
Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane is a compound that belongs to the class of organosilicon compounds It features a silane group bonded to a triazole ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane typically involves the reaction of a triazole derivative with a silane reagentThis reaction is performed under mild conditions and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Reduction: Formation of amino-substituted triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane has several scientific research applications:
Mechanism of Action
The mechanism of action of Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane: Another organosilicon compound with different substituents, used in similar applications.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a coupling agent and adhesion promoter.
Uniqueness
Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane is unique due to the presence of the nitrotriazole moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16N4O3Si |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C8H16N4O3Si/c1-16(2,3)5-4-15-7-11-6-8(9-10-11)12(13)14/h6H,4-5,7H2,1-3H3 |
InChI Key |
PUWSGVFMXLSTNE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


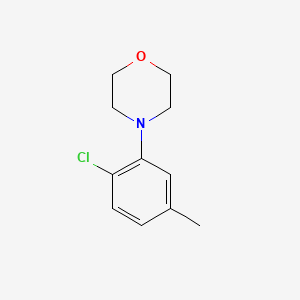

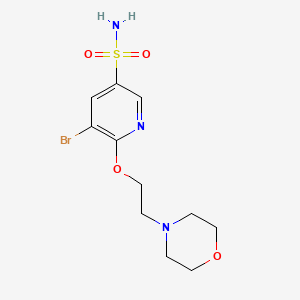
![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)
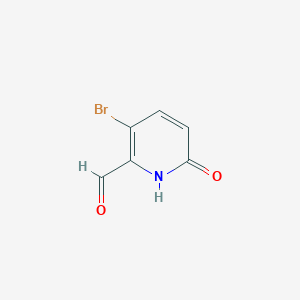
![Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate](/img/structure/B13867816.png)
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)

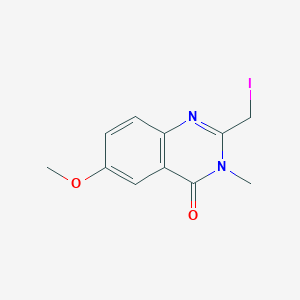
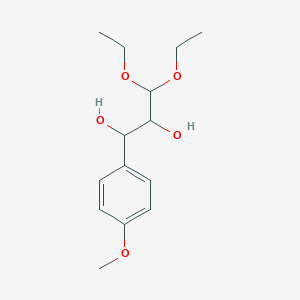

![Methyl 7-(2-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13867856.png)
